Cas no 2172157-92-3 (2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide)

2-1-(2,2-Difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide is a specialized heterocyclic compound featuring a difluoroethyl-substituted triazole core linked to an acetamide moiety. Its unique structure imparts advantageous properties, including enhanced metabolic stability and improved binding affinity in medicinal chemistry applications. The presence of fluorine atoms contributes to increased lipophilicity and bioavailability, making it a valuable intermediate in pharmaceutical research, particularly for drug discovery targeting enzyme inhibition or receptor modulation. The triazole ring system offers synthetic versatility, enabling further functionalization for structure-activity relationship studies. This compound is particularly relevant in the development of bioactive molecules with potential applications in oncology, neurology, or infectious disease research.
2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide structure
2172157-92-3 structure
Product Name:2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide
CAS No:2172157-92-3
MF:C7H10F2N4O
MW:204.177307605743
CID:6046159
PubChem ID:165591564
Update Time:2025-10-18

2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide
    • EN300-1597316
    • 2-[1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetamide
    • 2172157-92-3
    • Inchi: 1S/C7H10F2N4O/c1-4-5(2-7(10)14)11-12-13(4)3-6(8)9/h6H,2-3H2,1H3,(H2,10,14)
    • InChI Key: NSBIPFBMIFMRAG-UHFFFAOYSA-N
    • SMILES: FC(CN1C(C)=C(CC(N)=O)N=N1)F

Computed Properties

  • Exact Mass: 204.08226728g/mol
  • Monoisotopic Mass: 204.08226728g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 73.8Ų

2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide Pricemore >>

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2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide Related Literature

Additional information on 2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide

Professional Introduction to Compound with CAS No. 2172157-92-3 and Product Name: 2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide

The compound identified by the CAS number 2172157-92-3 and the product name 2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a triazole ring and a difluoroethyl substituent makes this molecule particularly intriguing for further investigation.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, with triazoles being one of the most extensively studied scaffolds. Triazoles are known for their stability, versatility in drug design, and ability to modulate various biological pathways. The specific modification of the triazole ring with a methyl group at the 5-position and an acetamide moiety at the 4-position introduces additional functional diversity, which can be exploited for therapeutic purposes.

The difluoroethyl group appended to the molecule is another critical feature that enhances its pharmacological potential. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability, binding affinity, and overall bioavailability. In this context, the 2,2-difluoroethyl substituent in 2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide is expected to contribute to its pharmacokinetic profile, making it a promising candidate for further development.

Recent studies have demonstrated that compounds containing triazole moieties exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide aligns well with these findings, suggesting that it may possess similar or even enhanced biological effects. Preliminary in vitro assays have shown promising results in terms of inhibitory activity against certain enzymes and cell lines, indicating its potential as a lead compound for drug discovery.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the triazole ring is typically achieved through cycloaddition reactions between organic azides and alkynes, a process that has been well-established in synthetic chemistry. The subsequent functionalization with the methyl group and the acetamide moiety further refines the molecular structure. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

The incorporation of fluorine atoms into the difluoroethyl group presents both challenges and opportunities in terms of synthetic methodology. While fluorine enhances pharmacological properties, it also requires careful handling during synthesis to prevent unwanted side reactions. Modern methodologies have addressed these issues through the use of specialized reagents and catalysts that facilitate selective fluorination without compromising overall reaction efficiency.

From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding interactions of 2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetamide with biological targets. These studies have provided insights into its potential mechanism of action and have helped guide further optimization efforts. The presence of both hydrophobic and polar regions in its structure suggests that it may interact with multiple binding sites on its target proteins or enzymes.

In conclusion,2172157-92-3 and its corresponding product name,2-1-(2,2-difluoroethyl)-5-methyl-1H-1,2,3-triazol-4-y acetamide, represent a significant contribution to the field of pharmaceutical chemistry. The unique combination of structural features—such as the triazole ring,methyl group, acetamide moiety,and difluoroethyl substituent—makes this compound a valuable asset for drug discovery efforts. Ongoing research aims to fully elucidate its biological activities and explore its potential as a therapeutic agent.

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